molecular formula C5H2F2LiNO2S B2735035 Lithium(1+) ion 2,5-difluoropyridine-4-sulfinate CAS No. 2228297-84-3

Lithium(1+) ion 2,5-difluoropyridine-4-sulfinate

Cat. No.: B2735035
CAS No.: 2228297-84-3
M. Wt: 185.07
InChI Key: YHSCJVNVDPKGAO-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2,5-difluoropyridine-4-sulfinate is a chemical compound with the molecular formula C5H2F2LiNO2S It is a lithium salt of 2,5-difluoropyridine-4-sulfinate, which is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2,5-difluoropyridine-4-sulfinate typically involves the reaction of 2,5-difluoropyridine with a sulfinating agent in the presence of a lithium base. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.

    Solvent: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes:

    Scaling Up: Using larger reaction vessels and increased quantities of reagents.

    Process Optimization: Optimizing reaction conditions to maximize yield and purity while minimizing costs and waste.

    Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2,5-difluoropyridine-4-sulfinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfonyl group or reduced to a sulfide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: The major product is the corresponding sulfonate.

    Reduction Products: The major product is the corresponding sulfide.

Scientific Research Applications

Lithium(1+) ion 2,5-difluoropyridine-4-sulfinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2,5-difluoropyridine-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used. Its effects are mediated through the formation of covalent bonds with other molecules, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoropyridine: A precursor to Lithium(1+) ion 2,5-difluoropyridine-4-sulfinate, used in similar applications.

    2,5-Difluoropyridine-4-sulfonate: An oxidized form of the compound with different chemical properties.

    2,5-Difluoropyridine-4-sulfide: A reduced form of the compound with distinct reactivity.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a sulfinyl group on the pyridine ring. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

lithium;2,5-difluoropyridine-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S.Li/c6-3-2-8-5(7)1-4(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSCJVNVDPKGAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=CN=C1F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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